molecular formula C12H16ClNO3 B14212526 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride CAS No. 824951-42-0

4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride

Katalognummer: B14212526
CAS-Nummer: 824951-42-0
Molekulargewicht: 257.71 g/mol
InChI-Schlüssel: RIXPKBIHIGDJDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is a chemical compound with the molecular formula C12H16ClNO3. It is known for its unique structure, which includes a formyl group attached to a phenyl ring, a methylamino group, and a butanoic acid moiety. This compound is often used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-formylphenylmethanamine with butanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency. The final product is then purified using techniques like crystallization or chromatography to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: 4-[(2-Carboxyphenyl)methylamino]butanoic acid.

    Reduction: 4-[(2-Hydroxyphenyl)methylamino]butanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2-Hydroxyphenyl)methylamino]butanoic acid
  • 4-[(2-Carboxyphenyl)methylamino]butanoic acid
  • 4-[(2-Methylphenyl)methylamino]butanoic acid

Uniqueness

4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride is unique due to the presence of the formyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific applications where the formyl group plays a crucial role in the desired chemical or biological activity.

Eigenschaften

CAS-Nummer

824951-42-0

Molekularformel

C12H16ClNO3

Molekulargewicht

257.71 g/mol

IUPAC-Name

4-[(2-formylphenyl)methylamino]butanoic acid;hydrochloride

InChI

InChI=1S/C12H15NO3.ClH/c14-9-11-5-2-1-4-10(11)8-13-7-3-6-12(15)16;/h1-2,4-5,9,13H,3,6-8H2,(H,15,16);1H

InChI-Schlüssel

RIXPKBIHIGDJDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNCCCC(=O)O)C=O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.